molecular formula C15H24N4O B2432777 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide CAS No. 1798030-56-4

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Cat. No.: B2432777
CAS No.: 1798030-56-4
M. Wt: 276.384
InChI Key: OMPWJUKBDJCHCX-UHFFFAOYSA-N
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Description

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a complex organic compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethyl and butanamide group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction between N-(4,4-diethoxybutyl)pyrimidin-2-amine and aromatic or heterocyclic C-nucleophiles . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of organometallic catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor modulation.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPWJUKBDJCHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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